5-(5-Nitro-2-thienyl)pyrimidine

Description

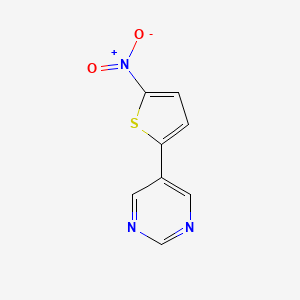

5-(5-Nitro-2-thienyl)pyrimidine (CAS: 58759-03-8) is a heterocyclic compound with the molecular formula C₈H₅N₃O₂S and a molar mass of 207.21 g/mol . Structurally, it consists of a pyrimidine ring substituted at the 5-position with a 5-nitrothiophene moiety. Its nitro and sulfur-containing groups contribute to its physicochemical properties, such as increased lipophilicity, which enhances membrane permeability and interaction with biological targets .

Propriétés

Formule moléculaire |

C8H5N3O2S |

|---|---|

Poids moléculaire |

207.21 g/mol |

Nom IUPAC |

5-(5-nitrothiophen-2-yl)pyrimidine |

InChI |

InChI=1S/C8H5N3O2S/c12-11(13)8-2-1-7(14-8)6-3-9-5-10-4-6/h1-5H |

Clé InChI |

NVKPPZPNOYWCDZ-UHFFFAOYSA-N |

SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C2=CN=CN=C2 |

SMILES canonique |

C1=C(SC(=C1)[N+](=O)[O-])C2=CN=CN=C2 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that pyrimidine derivatives, including those with nitro and thienyl substituents, exhibit notable antimicrobial activities. Studies have shown that compounds with electron-withdrawing groups, like nitro groups, enhance antibacterial effects against a range of pathogens, including Escherichia coli and Staphylococcus aureus . The presence of the thienyl moiety may also contribute to the overall biological activity by influencing the compound's interaction with biological targets.

Anticancer Potential

Pyrimidines have been investigated for their anticancer properties. Some studies suggest that modifications at the C-5 position of pyrimidine can lead to compounds with potent inhibitory effects on cancer cell proliferation. The unique structure of 5-(5-Nitro-2-thienyl)pyrimidine may allow it to interact effectively with specific molecular targets involved in cancer progression .

Synthesis and Structure-Activity Relationship (SAR)

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives or pyrimidine precursors. Recent developments have focused on optimizing these synthetic pathways to increase yield and purity while minimizing environmental impact .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for enhancing the biological efficacy of pyrimidine derivatives. Research has shown that substituents at various positions significantly affect the compound's activity. For instance, the introduction of nitro groups at specific positions has been correlated with increased antibacterial and antifungal activities .

Drug Development Applications

Targeting Enzymes and Receptors

this compound has potential applications in drug development as a scaffold for designing inhibitors targeting specific enzymes or receptors. For example, studies have shown that pyrimidines can act as dihydrofolate reductase (DHFR) inhibitors, which are critical in cancer therapy . The unique electronic properties of this compound make it a candidate for further exploration in this area.

In Vivo Studies and Clinical Relevance

While much of the research is still in vitro, preliminary studies indicate that compounds like this compound could be developed into therapeutic agents for treating infections and possibly cancer. Ongoing research aims to evaluate their efficacy and safety profiles through rigorous clinical trials .

Material Science Applications

Organic Electronics

The electronic properties of thiophene-containing compounds lend themselves to applications in organic electronics. This compound can be utilized in the development of organic semiconductors and photovoltaic devices due to its favorable charge transport characteristics . This aspect opens avenues for research into new materials for solar cells and other electronic devices.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Nitro-Substituted Heteroaromatic Analogues

5-Nitro-2-furyl Derivatives

A direct comparison with the 5-nitro-2-furyl analogue (e.g., compound 4f in hydrazone derivatives) reveals significant differences in antimycobacterial potency. In a study evaluating activity against Mycobacterium tuberculosis H37Rv, the 5-nitro-2-thienyl analogue (4g ) exhibited an IC₉₀ of 2.96 µg/mL , while the 5-nitro-2-furyl analogue (4f ) showed a much higher IC₉₀ of 7.57 µg/mL . This suggests that the thiophene ring confers superior bioactivity compared to the furan ring, likely due to enhanced electron-withdrawing effects or lipophilicity (Table 1).

Table 1: Antimycobacterial Activity of Nitro-Substituted Analogues

| Compound | Heterocycle | IC₉₀ (µg/mL) |

|---|---|---|

| 4f | 5-Nitro-2-furyl | 7.57 |

| 4g | 5-Nitro-2-thienyl | 2.96 |

Quinoline-Based Nitro-Thienyl Derivatives

In a series of 7-chloro-4-aminoquinolines, replacing a 2-pyridinyl group with 5-nitro-2-thienyl (e.g., compound C03) significantly enhanced antimycobacterial activity. Contribution maps indicated that the nitro-thienyl group increased lipophilicity, promoting interactions with hydrophobic regions of bacterial targets . This contrasts with less potent analogues lacking the nitro-thienyl substitution, underscoring its critical role in activity optimization.

Thiadiazole and Triazole Hybrids

5-(5-Nitro-2-thienyl)pyrimidine shares structural similarities with nitro-thienyl-containing thiadiazoles and triazoles. These hybrids highlight the versatility of the nitro-thienyl group in diverse scaffolds, suggesting its broad applicability in drug design.

Physicochemical and Electronic Properties

The 5-nitro-2-thienyl group imparts higher lipophilicity compared to nitro-furyl or pyridinyl groups, as evidenced by molecular contribution analyses . This property facilitates improved cellular uptake and target binding in lipid-rich bacterial membranes.

Key Research Findings and Implications

Superior Potency of Nitro-Thienyl Over Nitro-Furyl : The thiophene ring’s sulfur atom and planar structure may enhance π-π stacking with aromatic residues in bacterial proteins, explaining the 2.5-fold lower IC₉₀ of 4g compared to 4f .

Role of Lipophilicity: The nitro-thienyl group’s lipophilic nature is critical in quinoline-based antimycobacterial agents, as demonstrated by activity enhancement in compound C03 .

Structural Versatility: The nitro-thienyl moiety retains efficacy across diverse scaffolds (e.g., hydrazones, quinolones, thiadiazoles), supporting its utility in multi-target drug discovery .

Méthodes De Préparation

Suzuki Cross-Coupling Approach

Preparation of Key Starting Material: 5-Pyrimidylboronic Acid

The synthesis of 5-pyrimidylboronic acid (2), a critical precursor for the preparation of 5-(5-Nitro-2-thienyl)pyrimidine, has been extensively studied and optimized. The most reliable method involves lithium-halogen exchange on 5-bromopyrimidine followed by reaction with triisopropyl borate.

Optimized Synthesis of 5-Pyrimidylboronic Acid

Several approaches have been reported for synthesizing 5-pyrimidylboronic acid with varying degrees of success:

Method C has been identified as the most reliable approach for preparing 5-pyrimidylboronic acid on a practical scale. The procedure involves:

- Cooling a solution of 5-bromopyrimidine in THF to −70°C

- Dropwise addition of n-butyllithium to facilitate lithium-halogen exchange

- Addition of triisopropyl borate to form the boronic ester

- Careful workup procedure to obtain the analytically pure product as a hemi-hydrate

This modified approach consistently produces high-quality 5-pyrimidylboronic acid suitable for subsequent cross-coupling reactions.

Suzuki Cross-Coupling Reaction Conditions

The Suzuki cross-coupling reaction between 5-pyrimidylboronic acid and 2-bromo-5-nitrothiophene proceeds efficiently under the following conditions:

| Reagent | Quantity | Function |

|---|---|---|

| 5-Pyrimidylboronic acid | 1.7 mmol | Coupling partner |

| 2-Bromo-5-nitrothiophene | 1.5 mmol | Coupling partner |

| Pd(PPh3)2Cl2 | 5 mol% relative to boronic acid | Catalyst |

| 1,4-Dioxane | 10 cm³ | Solvent |

| Aqueous Na2CO3 solution | 4 cm³ | Base |

| Temperature | 95°C | - |

| Reaction time | 65 h | - |

The general procedure involves:

- Combining the boronic acid, aryl halide, and catalyst in 1,4-dioxane under argon atmosphere

- Stirring at room temperature for approximately 30 minutes

- Adding degassed aqueous Na2CO3 solution

- Heating the mixture at 95°C for 65 hours

- Evaporating the solvent in vacuo

- Adding ethyl acetate and stirring for 0.5 hours

- Washing with brine, separating the organic layer, and drying over MgSO4

- Purifying using column chromatography on silica gel

This methodology consistently produces this compound in excellent yield (87%), demonstrating the efficiency of the Suzuki cross-coupling for constructing heteroaryl-heteroaryl bonds.

Alternative Cross-Coupling Approaches

Modified Suzuki-Miyaura Conditions

Research into heteroaryl-heteroaryl Suzuki-Miyaura cross-couplings has identified several modifications that could potentially improve the synthesis of compounds like this compound. One significant advancement involves the use of anhydrous conditions with potassium trimethylsilanolate (TMSOK) as the base.

This modified approach offers several advantages:

Starting Material Considerations

Preparation of 5-Nitro-2-bromothiophene

The preparation of high-quality 2-bromo-5-nitrothiophene is critical for the successful synthesis of this compound. While the search results don't provide specific methods for this compound, related nitration reactions of thiophene derivatives can inform its synthesis:

- Direct nitration of 2-bromothiophene using concentrated nitric acid and sulfuric acid

- Sequential bromination of thiophene followed by regioselective nitration

- Nitration of thiophene followed by selective bromination

Alternative Approaches to Pyrimidine Boronic Acids

In addition to 5-pyrimidylboronic acid, other pyrimidine-based boronic acids have been successfully synthesized and may offer alternative routes to this compound:

These alternative pyrimidine boronic acids might serve as valuable precursors for synthesizing derivatives of this compound with modified substitution patterns.

Reaction Mechanism and Considerations

Suzuki-Miyaura Cross-Coupling Mechanism

The preparation of this compound via Suzuki cross-coupling follows the established catalytic cycle:

- Oxidative Addition : Pd(0) inserts into the C-Br bond of 2-bromo-5-nitrothiophene

- Transmetalation : The boronic acid transfers the pyrimidyl group to the palladium complex

- Reductive Elimination : Formation of the new C-C bond between the thienyl and pyrimidyl moieties, regenerating the Pd(0) catalyst

The electron-deficient nature of both coupling partners (5-nitrothiophene and pyrimidine) influences the reaction kinetics, potentially affecting the oxidative addition and transmetalation steps.

Critical Factors Affecting Yield and Purity

Several factors significantly impact the success of the preparation:

- Quality of 5-pyrimidylboronic acid : The synthetic method and purification protocol for this starting material are crucial, as impurities can poison the palladium catalyst

- Reaction temperature : The 95°C reaction temperature is critical for overcoming the activation energy barrier

- Catalyst loading : 5 mol% of Pd(PPh3)2Cl2 provides a balance between reaction rate and cost

- Base selection : Na2CO3 effectively promotes transmetalation without causing side reactions

- Inert atmosphere : Conducting the reaction under argon prevents oxidation of the catalyst

- Reaction time : The extended reaction time (65 h) ensures complete conversion

Characterization of this compound

Proper characterization of the synthesized this compound is essential for confirming its identity and purity. Although comprehensive characterization data is limited in the search results, the following analytical methods would typically be employed:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR would show characteristic signals for the pyrimidine protons (typically δ 8.5-9.5 ppm) and the thienyl proton (typically δ 7.0-8.0 ppm)

- ¹³C NMR would confirm the carbon framework of the molecule

Mass Spectrometry :

- The molecular ion peak at m/z 207 corresponding to the molecular formula C8H5N3O2S

- Characteristic fragmentation patterns

Infrared (IR) Spectroscopy :

- Strong absorption bands for the nitro group (approximately 1530 and 1350 cm⁻¹)

- Characteristic bands for pyrimidine and thiophene ring vibrations

Physical Properties

- Melting point

- Solubility characteristics

- Crystalline structure (potentially determined by X-ray crystallography)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.